molecular formula C16H17BrN4O3 B2604739 (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1904097-05-7

(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No. B2604739
CAS RN: 1904097-05-7
M. Wt: 393.241
InChI Key: NHKCQXQDVIGVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of the compound is C14H13BrN4O2. This indicates that the compound contains 14 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

  • Molecular Interaction and Pharmacological Evaluation : Research on related compounds, such as (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, identified them as selective antagonists for specific receptors, showing potential as analgesic agents in various models. This suggests the potential of the compound for receptor-targeted pharmacological research (Tsuno et al., 2017).

  • Antimicrobial and Antiproliferative Activities : Compounds synthesized from reactions involving similar structural frameworks have demonstrated antimicrobial and anticancer activities. This implies the compound's potential utility in developing antimicrobial and anticancer agents (Fahim et al., 2021).

  • Synthesis and Chemical Properties : The chemical synthesis and properties of related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine, have been explored, indicating the compound's relevance in synthetic chemistry and material science (Abdelhamid et al., 2012).

  • Molecular Docking Studies : Molecular docking studies on similar compounds have shown promising results against various biological targets, suggesting the compound's potential for drug design and discovery (Katariya et al., 2021).

  • Photochemical and Photophysical Properties : Research into the photochemistry of related compounds, such as pyrimidine N-oxides, has provided insights into their photophysical properties, hinting at the compound's potential applications in photodynamic therapy and as photoactive materials (Roeterdink et al., 1976).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. As it is used for research purposes, it may be involved in various biochemical or pharmacological studies.

Safety and Hazards

While specific safety and hazard information for this compound is not available, related compounds such as 1-(3-Bromopyridin-2-yl)ethanone are noted to be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c17-12-3-1-5-18-15(12)24-11-4-7-20(10-11)16(22)13-9-14-21(19-13)6-2-8-23-14/h1,3,5,9,11H,2,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKCQXQDVIGVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.